molecular formula C22H23N3O2 B14996402 (2E)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-N-(propan-2-yl)prop-2-enamide

(2E)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-N-(propan-2-yl)prop-2-enamide

Cat. No.: B14996402
M. Wt: 361.4 g/mol
InChI Key: PZGNCRHIJJBOQO-SDNWHVSQSA-N
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Description

(2E)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-N-(propan-2-yl)prop-2-enamide is a complex organic compound that features a unique structure combining an oxadiazole ring with a phenyl and prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-N-(propan-2-yl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxadiazole ring through a cyclization reaction, followed by the introduction of the phenyl and prop-2-enamide groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-N-(propan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

(2E)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-N-(propan-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

(E)-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyl-N-propan-2-ylprop-2-enamide

InChI

InChI=1S/C22H23N3O2/c1-16(2)25(21(26)14-11-18-7-5-4-6-8-18)15-20-23-22(24-27-20)19-12-9-17(3)10-13-19/h4-14,16H,15H2,1-3H3/b14-11+

InChI Key

PZGNCRHIJJBOQO-SDNWHVSQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C(C)C)C(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C(C)C)C(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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